Superior Salty Taste Enhancement in Beef Burgers and Cheese with NaCl Reduction
In a head-to-head study, Monoammonium glutamate (MAG) demonstrated significantly greater efficiency than both Monosodium glutamate (MSG) and Disodium guanylate (GMP) in intensifying salty taste in complex food matrices. Specifically, MAG outperformed MSG and GMP in beef burgers and requeijão cheese across a wide range of sodium chloride reductions (25%, 50%, 75%, and 100%) [1]. The study found that MSG, however, was more efficient in shoestring potatoes, highlighting the matrix-dependent nature of performance [1].
| Evidence Dimension | Efficiency in intensifying salty taste |
|---|---|
| Target Compound Data | Greater efficiency (MAG > MSG > GMP) |
| Comparator Or Baseline | Monosodium glutamate (MSG) and Disodium guanylate (GMP) |
| Quantified Difference | MAG showed greater efficiency compared to MSG and GMP in beef burger and cheese matrices with 25%, 50%, 75%, and 100% NaCl reduction. |
| Conditions | Food matrices: beef burger and requeijão cheese; sodium chloride reductions of 25%, 50%, 75%, and 100% [1]. |
Why This Matters
For formulators developing low-sodium meat and dairy products, selecting MAG over MSG can provide a quantifiably better flavor outcome, directly impacting consumer acceptance and product success.
- [1] Rocha, R. A. R., et al. (2021). Effect of the food matrix on the capacity of flavor enhancers in intensifying salty taste. Journal of Food Science, 86(3), 1022-1032. View Source
